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Compound of Interest

Compound Name: 5-Butylpyrimidine-2,4,6-triamine

CAS No.: 4086-51-5

Cat. No.: B15214891

Get Quote

Executive Summary
5-Butylpyrimidine-2,4,6-triamine (CAS: 4086-51-5) is a specialized pyrimidine derivative

primarily utilized as a supramolecular synthon.[1] Unlike its parent compound (2,4,6-

triaminopyrimidine), the addition of a hydrophobic butyl chain at the C5 position significantly

alters its physicochemical properties, enabling it to form stable, hydrogen-bonded hexameric

rosettes and nanotubes.

While often considered a "low-hazard" building block in materials science, its structural

similarity to bioactive pyrimidines (e.g., Minoxidil, Triamterene) and nephrotoxic triazines (e.g.,

Melamine) necessitates a rigorous safety assessment.[1] This guide bridges the gap between

material utility and biological safety, providing a comparative risk profile and validation

protocols.[1][2]

Chemical Identity & Physicochemical Context
Understanding the shift in lipophilicity is key to predicting the toxicity profile of the 5-butyl

derivative compared to the parent scaffold.[2]
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Property
5-Butylpyrimidine-

2,4,6-triamine

2,4,6-

Triaminopyrimidine

(TAP)

Implication

CAS No. 4086-51-5 1004-38-2
Unique chemical

entity.[1]

Molecular Weight 181.24 g/mol 125.13 g/mol
Higher MW affects

clearance.[1][2]

LogP (Calc) ~1.39 ~ -1.05

Critical: 5-Butyl is

lipophilic; TAP is

hydrophilic.[1][2]

Increases membrane

permeability.[1][2]

Solubility
Moderate (Organic

solvents), Low (Water)
High (Water)

Risk of

precipitation/crystalluri

a in renal tubules.[1]

[2]

pKa (Base) ~6.8 - 7.2 (Estimated) ~6.8

Physiologically

relevant ionization.[1]

[2]

Comparative Safety Analysis
This section compares 5-Butylpyrimidine-2,4,6-triamine against three distinct classes of

analogs to triangulate its potential hazards.

Comparator 1: The Parent Scaffold (2,4,6-TAP)[1]
Profile: Generally low acute toxicity (Oral LD50 Rat >10,000 mg/kg).[1][2]

Comparison: The 5-butyl derivative likely retains the low acute lethality of the pyrimidine

core.[1][2] However, the increased lipophilicity means it will not be excreted as rapidly as

TAP, potentially leading to higher tissue accumulation.[1]

Comparator 2: The Nephrotoxin (Melamine)[1][2]
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Profile: Melamine (1,3,5-triazine-2,4,6-triamine) causes acute renal failure via crystal

formation in kidney tubules.[1]

Comparison:High Relevance. Both compounds possess a C3-symmetric H-bond

donor/acceptor motif capable of forming insoluble networks.[1][2]

Risk: If 5-Butylpyrimidine-2,4,6-triamine dissociates from its supramolecular structure in

vivo, the free monomer poses a risk of crystalluria, especially given its lower water solubility

compared to TAP.[1]

Comparator 3: The Bioactive Drug (Minoxidil)[1][2]
Profile: Minoxidil (Pyrimidine diamine) is a vasodilator (K+ channel opener).[1][2]

Comparison: Structural overlap suggests potential for off-target cardiovascular effects

(hypotension).[1][2]

Risk: Low to Moderate.[1][2] The specific N-oxide and piperidine ring of Minoxidil are crucial

for its potency, but the 2,4,6-triamine core can still interact with ion channels (e.g., ENaC

blockers like Triamterene).

Toxicity Mechanisms & Safety Profiling
A. Supramolecular Stability vs. Monomer Toxicity
The safety of this compound often depends on whether it is present as a free monomer or a

self-assembled nanostructure.[1][2]

Intact Rosettes: Biocompatible, often used in drug delivery.[1][2]

Free Monomer: Potential for intercalation into DNA or enzymatic inhibition (DHFR).[1][2]

B. Mechanism of Action (Toxicological)[1][2][3]
Renal Accumulation: Due to the H-bonding capacity, the compound can form aggregates in

the glomerular filtrate, leading to obstructive nephropathy.[1][2]

DHFR Inhibition: 2,4-diaminopyrimidines are classic inhibitors of Dihydrofolate Reductase

(DHFR).[1][2] The 5-butyl group may enhance binding to the hydrophobic pocket of the
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enzyme, potentially causing anti-folate effects (anemia, neutropenia) upon chronic exposure.

C. Visualizing the Pathway
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Caption: Toxicokinetic pathway highlighting the dual risks of renal accumulation

(physicochemical toxicity) and enzymatic inhibition (pharmacological toxicity).[1]

Experimental Validation Protocols
Since specific public toxicological data for the 5-butyl derivative is limited compared to the

parent, researchers must validate safety using the following tiered protocols.

Protocol 1: In Vitro Renal Cytotoxicity (MTT Assay)
Objective: Assess the risk of nephrotoxicity given the structural similarity to Melamine.[1][2]

Cell Line: HEK293 (Human Embryonic Kidney) or HK-2 (Human Kidney Proximal Tubule).[1]

[2]

Preparation: Dissolve 5-Butylpyrimidine-2,4,6-triamine in DMSO (stock), then dilute in

media to 0.1, 1, 10, 50, 100 µM. Ensure DMSO < 0.5%.

Incubation: Seed cells (5x10³ cells/well) in 96-well plates. Incubate 24h. Treat with

compound for 48h.[1][2]

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals.[1][2]

Measure Absorbance at 570 nm.[2]
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Threshold: If IC50 < 50 µM, compound is considered potentially nephrotoxic.[1][2]

Protocol 2: Supramolecular Stability Challenge
Objective: Determine if the compound remains assembled or releases monomers in

physiological fluids.[1][2]

Setup: Prepare the supramolecular assembly (e.g., rosette with barbituric acid) in PBS (pH

7.4).

Challenge: Incubate at 37°C in the presence of BSA (Bovine Serum Albumin) to simulate

plasma protein competition.

Analysis: Use 1H NMR (Nuclear Magnetic Resonance).[1][2] Monitor the shift of the imide

proton.[1][2]

Bound: Broad, downfield shift (>13 ppm).[1][2]

Free Monomer: Sharp, upfield shift.[1][2]

Significance: Rapid dissociation implies the safety profile defaults to the free monomer

(Protocol 1 results apply).[1][2]

Protocol 3: Modified Ames Test (Genotoxicity)
Objective: Verify lack of mutagenicity (common concern for planar aromatic amines).[1][2][3]

Strains:S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

Metabolic Activation: Perform with and without S9 rat liver fraction (to check for reactive

metabolites).

Dose Range: 5 µg to 5000 µg per plate.

Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.[1]

[2]
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Note: Most 2,4,6-triaminopyrimidines are negative (non-mutagenic), but the butyl group's

lipophilicity could enhance cellular uptake, requiring confirmation.[1]

Safety & Handling Recommendations
Based on the SAR (Structure-Activity Relationship) analysis:

Signal Word:WARNING (Predicted).

Hazard Statements (GHS):

H315: Causes skin irritation.[1][2][4][5]

H319: Causes serious eye irritation.[1][2][6][4][5][7]

H335: May cause respiratory irritation.[1][2][5][7]

PPE: Nitrile gloves are required.[1][2] Due to the potential for supramolecular aggregation,

avoid inhaling dusts (use N95/P2 respirator).[2]

Disposal: Do not pour down drains.[1][2] The compound may crystallize in plumbing or harm

aquatic life (chronic aquatic toxicity category 3 predicted).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing
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